molecular formula C11H15N B2476927 2,2-Dimethyl-1,3-dihydroinden-5-amine CAS No. 2138172-74-2

2,2-Dimethyl-1,3-dihydroinden-5-amine

Cat. No. B2476927
CAS RN: 2138172-74-2
M. Wt: 161.248
InChI Key: RXOSLJXBBAURME-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dihydroinden-5-amine, also known as DMIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIA is a bicyclic amine that can be synthesized through a multi-step process, and its unique structure makes it a promising candidate for use in drug discovery and other scientific applications.

Scientific Research Applications

Exploration of Experimental and Theoretical Properties

Research on compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of DIMEDONE, similar to 2,2-Dimethyl-1,3-dihydroinden-5-amine, demonstrates their utility in synthesizing nitrogen-containing compounds. Experimental spectroscopies and theoretical studies using Density Functional Theory (DFT) provide insights into the structural and electronic properties of these compounds (Fatima et al., 2021).

Hydrogen Bonded Supramolecular Network

Studies on 5,7-dimethyl-1,8-naphthyridine-2-amine, which shares structural similarities with 2,2-Dimethyl-1,3-dihydroinden-5-amine, highlight the role of weak interactions in forming supramolecular structures with carboxylic acids. These structures, characterized by X-ray diffraction and other techniques, showcase the potential of such compounds in supramolecular chemistry and crystal engineering (Jin et al., 2011).

Diastereoselective 1,3-Dipolar Cycloadditions

The use of secondary amines based on similar structures in diastereoselective 1,3-dipolar cycloadditions reveals their application in synthesizing cycloadducts with high yields and diastereomeric purity. This illustrates their role in organic synthesis, particularly in creating stereospecific compounds (Enders et al., 1998).

Reaction with Carbon Disulfide Under High Pressure

The reaction of similar compounds with carbon disulfide under high pressure demonstrates their reactivity and potential applications in synthetic chemistry. This research provides valuable information on the behavior of these compounds under different reaction conditions (Taguchi et al., 1988).

properties

IUPAC Name

2,2-dimethyl-1,3-dihydroinden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)6-8-3-4-10(12)5-9(8)7-11/h3-5H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOSLJXBBAURME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dihydroinden-5-amine

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